molecular formula C12H8ClFN2O B2743101 N-(5-chloropyridin-2-yl)-4-fluorobenzamide CAS No. 327991-18-4

N-(5-chloropyridin-2-yl)-4-fluorobenzamide

Cat. No.: B2743101
CAS No.: 327991-18-4
M. Wt: 250.66
InChI Key: RCVSEWGMLJUHIB-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety substituted with a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)benzamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-fluorobenzamide: Lacks the pyridine ring, resulting in different chemical and biological properties.

    N-(5-chloropyridin-2-yl)-2-chlorobenzamide:

Uniqueness

N-(5-chloropyridin-2-yl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSEWGMLJUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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